molecular formula C18H21N3O2 B8812799 (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide

(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide

Cat. No.: B8812799
M. Wt: 311.4 g/mol
InChI Key: WLKOCYWYAWBGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzoic acid derivatives and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide is unique due to its specific substitution pattern and the presence of both diethylamino and hydroxy functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)

InChI Key

WLKOCYWYAWBGKY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

BBr3 (2 mL, 1.0 M solution in dichloromethane) was added dropwise to a cooled (0° C.) solution of 4-Methoxy-benzoic acid N′-(4-diethylamino-benzylidene)-N-(4-methyl-benzyl)-hydrazide (compound 2) (0.33 g, 0.00077 mol) in dried CH2Cl2 (5 mL) at −78° C. under Ar. After stirring for an additional hour at 0° C., the reaction mixture was warmed to room temperature and treated with 1:1 CH3OH:CH2Cl2 (10 mL) with cooling and stirred 2 hr at ambient temperature. Concentration of the mixture gave oil, which was purified by flash chromatography 9:1 CH2Cl2/MeOH to give the desired product as a solid 0.13 g in 41% yield, mp: 228.4° C. 1H NMR (CD3OD) δ 8.16 (s, 1H), 7.81 (d, 2H), 7.63 (d, 2H), 6.88 (d, 2H), 6.72 (d, 2H), 3.87 (d, 1H), 3.46 (q, 4H), 1.19 (t, 6H). 13C NMR (CD3OD) δ 162.2, 158.2, 147.1, 146.7, 126.3, 126.2, 120.7, 117.7, 111.9, 110.6, 108.0, 41.1, 8.6. Anal. Calcd for C18H21N3O2.1/4 H2O: C, 68.43; H, 6.70; N, 13.31. Found: C, 68.36; H, 6.99; N, 13.58.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-Methoxy-benzoic acid N′-(4-diethylamino-benzylidene)-N-(4-methyl-benzyl)-hydrazide
Quantity
0.33 g
Type
reactant
Reaction Step Two
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
41%

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